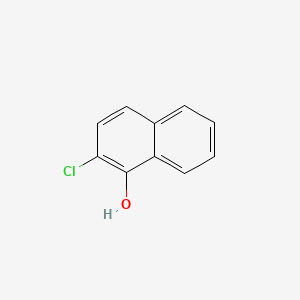

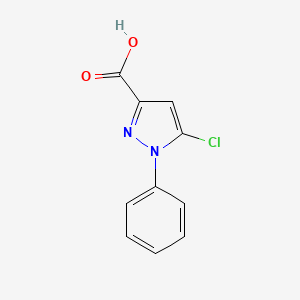

2-(2-Chloro-benzoylamino)-4-methylsulfanyl-butyric acid

Vue d'ensemble

Description

The compound is a derivative of 2-Chlorobenzoyl chloride . 2-Chlorobenzoyl chloride is an organochlorine compound with the formula ClC6H4COCl . It’s a colorless, fuming liquid with an irritating odor .

Synthesis Analysis

2-Chlorobenzoyl chloride can be prepared from 2-Chlorobenzoic acid . The preparation involves the reaction of 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride .Molecular Structure Analysis

2-Chlorobenzoyl chloride has a benzene ring (C6H6) with an acyl chloride (−C(=O)Cl) substituent . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Benzoyl chloride, a similar compound, reacts with water to produce hydrochloric acid and benzoic acid . It also reacts with alcohols to give the corresponding esters .Physical And Chemical Properties Analysis

2-Chlorobenzoyl chloride is a colorless, fuming liquid with an irritating odor . It has a melting point of -4–3 °C, a boiling point of 238 °C, and a density of 1.382 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Pyrrolo[3,2-d]pyrimidines

- A study demonstrated the conversion of a similar compound, methyl 3-{[(benzoylamino)(methylsulfanyl)methylidene]amino}-4-(3-pyridinylmethyl)-1H-pyrrole-2-carboxylate, to 2-amino-7-(3-pyridinylmethyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine using methanolic ammonia and sodium amide (Pathak, 2000).

Oxidation of Chiral 2-Thiazolines

- Research on the synthesis and oxidation of chiral 2-thiazolines involved compounds with a structure including a benzoylamino group. This study explored the reactivity of these compounds under various conditions (Aitken et al., 1997).

Synthesis of Pyrazole Derivatives

- A compound containing a benzoylamino group was used in the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters. These compounds were investigated for their pharmacological properties, including analgesic and anti-inflammatory activities (Gokulan et al., 2012).

Synthesis of Phosphorus Containing Spiroaziridines

- Research involving 2-[Benzoylamino(dialkoxyphosphoryl)methyl]-2-chloro-4-butanolides, similar in structure to the compound of interest, led to the synthesis of previously unknown phosphorus-containing aziridines (Guseinov & Burangulova, 1997).

Inhibition of Adenovirus Replication

- A study on 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, structurally related to the compound , found them to be effective inhibitors of adenovirus replication. This highlights the potential antiviral applications of such compounds (Öberg et al., 2012).

Synthesis of Heterocyclic Systems

- Methyl 2-benzoylamino-3-dimethylaminopropenoate, similar in structure, was used in the preparation of fused pyrimidinones from heterocyclic α-amino compounds. This research contributes to the broader field of heterocyclic chemistry and its applications (Stanovnik et al., 1990).

Antimicrobial Activities of Synthetic Butenolides

- A study exploring the antibacterial and antifungal activities of synthetic butenolides and pyrrolone derivatives included benzoylamino-substituted compounds. This highlights the antimicrobial potential of compounds with similar structures (Husain et al., 2010).

Inhibition of α-Amylase and α-Glucosidase

- 2-Allyl amino 4-methyl sulfanyl butyric acid, structurally related, was synthesized and found to be an effective inhibitor of α-amylase and α-glucosidase, suggesting potential antidiabetic applications (Balan et al., 2015).

Synthesis of Dihydro-1-Benzopyran Derivatives

- Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates, similar in structure, were synthesized and evaluated for various pharmacological activities including local anesthetic and platelet antiaggregating effects (Mosti et al., 1994).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGRSPGEMDYZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343112 | |

| Record name | N-(2-Chlorobenzoyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-benzoylamino)-4-methylsulfanyl-butyric acid | |

CAS RN |

65054-72-0 | |

| Record name | N-(2-Chlorobenzoyl)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

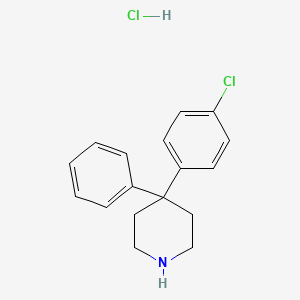

![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)